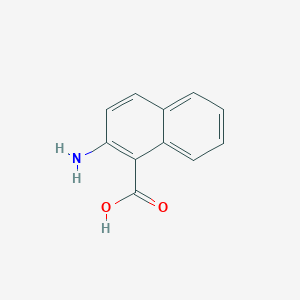

2-Amino-1-naphthoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-aminonaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOWHCCVISNMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90508722 | |

| Record name | 2-Aminonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79979-69-4 | |

| Record name | 2-Aminonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Amino-1-naphthoic acid, a naphthalene derivative characterized by the presence of both an amino and a carboxylic acid functional group, represents a molecule of significant interest in the realms of medicinal chemistry and materials science. Its unique structural scaffold provides a versatile platform for the synthesis of a diverse array of compounds with potential applications in drug discovery and as functional materials. This guide offers a comprehensive exploration of the core physicochemical properties of this compound, providing researchers and drug development professionals with the essential data and methodologies required for its effective utilization. By delving into its structural and chemical characteristics, solubility, spectral properties, and stability, this document aims to serve as an authoritative resource, underpinning future innovation and application.

Section 1: Core Molecular and Physical Characteristics

This compound (CAS RN: 79979-69-4) is a solid, crystalline compound, typically appearing as a yellow to brown solid[1]. A thorough understanding of its fundamental molecular and physical properties is paramount for its application in any research or development endeavor.

Molecular Structure and Properties

The foundational attributes of this compound are summarized in the table below. These parameters are critical for a range of applications, from reaction stoichiometry calculations to the interpretation of analytical data.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | [2] |

| Molecular Weight | 187.20 g/mol | [2] |

| CAS Number | 79979-69-4 | [1][2][3] |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2N)C(=O)O | |

| InChI Key | CXOWHCCVISNMIX-UHFFFAOYSA-N | [1][2] |

Physical Properties

The physical state and thermal properties of a compound are crucial for determining appropriate storage, handling, and reaction conditions.

| Property | Value | Source |

| Physical Form | Solid, Yellow to Brown | [1] |

| Melting Point | 126 °C (in ethanol/water) | [4][5] |

| Boiling Point (Predicted) | 420.7 ± 28.0 °C | [4] |

| Density (Predicted) | 1.352 ± 0.06 g/cm³ | [4] |

Expert Insight: The observed melting point of 126 °C provides a key purity indicator. Any significant deviation from this value may suggest the presence of impurities or a different isomeric form. The predicted boiling point, while useful for estimation, should be treated with caution as decomposition may occur at such elevated temperatures.

Section 2: Solubility Profile and Acidity

The solubility and acidity of this compound are critical determinants of its behavior in biological systems and its suitability for various reaction media.

Solubility

Experimental Protocol: Determining Aqueous and Organic Solubility

A robust understanding of solubility is best achieved through empirical determination. The following protocol outlines a standard method for quantifying the solubility of this compound.

Objective: To determine the solubility of this compound in water and a selection of common organic solvents (e.g., ethanol, methanol, DMSO, acetone) at a controlled temperature.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibrate the mixture by shaking at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Separation of Solid and Liquid Phases:

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Measure the concentration of the diluted sample.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Causality Behind Experimental Choices: The extended equilibration time is crucial to ensure that the solution has reached its true saturation point. Centrifugation provides a clean separation of the solid and liquid phases, which is critical for accurate quantification. The use of a calibrated analytical method ensures the reliability of the concentration measurement.

Caption: Workflow for experimental solubility determination.

Acidity (pKa)

Section 3: Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and quality control of chemical compounds. Although specific experimental spectra for this compound are not widely published, this section outlines the expected spectral characteristics and provides protocols for their acquisition.

UV-Visible (UV-Vis) Spectroscopy

The naphthalene ring system is a strong chromophore, and this compound is expected to exhibit distinct absorption bands in the UV-Vis region. For the related compound 2-naphthoic acid, absorption maxima have been reported at 236 nm, 280 nm, and 334 nm in an acidic mobile phase[6]. The presence of the amino group in this compound is likely to cause a bathochromic (red) shift in these absorption bands.

Experimental Protocol: UV-Vis Spectral Analysis

Objective: To obtain the UV-Vis absorption spectrum of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or methanol).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use the same solvent as a blank to zero the instrument.

-

Data Acquisition: Scan the sample across a wavelength range of approximately 200-400 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Causality Behind Experimental Choices: The use of a UV-transparent solvent is essential to avoid interference with the sample's absorption. A dual-beam spectrophotometer corrects for any fluctuations in the light source, providing a more accurate spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino (N-H), carboxylic acid (O-H and C=O), and aromatic (C-H and C=C) groups.

Expected IR Absorption Bands:

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3300-3500 (two bands for primary amine) |

| Bending | 1550-1650 | |

| Carboxylic Acid (O-H) | Stretching (broad) | 2500-3300 |

| Carboxylic Acid (C=O) | Stretching | 1680-1720 |

| Aromatic (C-H) | Stretching | >3000 |

| Aromatic (C=C) | Stretching | 1450-1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the naphthalene ring and the protons of the amino and carboxylic acid groups. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their positions on the substituted ring system.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbons of the naphthalene ring, the carboxylic acid carbonyl carbon, and the carbons attached to the amino and carboxyl groups.

Section 4: Chemical Stability and Degradation

Understanding the stability of this compound is crucial for its storage, formulation, and application. While specific stability studies on this compound are not extensively documented, general principles of chemical degradation can be applied.

Potential Degradation Pathways:

-

Oxidation: The amino group and the naphthalene ring are susceptible to oxidation, which can be accelerated by exposure to light, heat, and oxidizing agents.

-

Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.

-

Photodegradation: Naphthalene derivatives are known to be sensitive to light, which can induce various photochemical reactions.

Experimental Protocol: Preliminary Stability Assessment

Objective: To assess the stability of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent.

-

Stress Conditions: Expose the solutions to a range of conditions, including:

-

Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C).

-

Photostability: Exposure to UV and visible light.

-

pH Stress: Acidic and basic conditions.

-

-

Analysis: At specified time points, analyze the samples using a stability-indicating analytical method, such as HPLC with UV detection, to monitor for any decrease in the parent compound and the appearance of degradation products.

Caption: Conceptual overview of stability testing.

Section 5: Synthesis and Applications in Drug Development

The synthetic accessibility and structural features of this compound make it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.

Synthetic Approaches

Relevance in Drug Discovery

Naphthoic acid derivatives have been explored as scaffolds for the development of various therapeutic agents. For example, derivatives of 2-naphthoic acid have been investigated as P2Y₁₄ receptor antagonists, which are potential targets for inflammatory and endocrine disorders[1][7]. The presence of the amino group on this compound provides a key functional handle for further chemical modification, allowing for the generation of libraries of compounds for screening against various biological targets. The amino group can be acylated, alkylated, or used in coupling reactions to introduce diverse substituents, thereby modulating the pharmacological properties of the resulting molecules. The development of novel 2-amino-1,4-naphthoquinone derivatives as potential anticancer agents highlights the utility of the aminonaphthalene scaffold in medicinal chemistry[8][9][10].

Conclusion

This compound is a compound with significant potential, underpinned by its distinct physicochemical properties. This guide has provided a foundational understanding of its molecular and physical characteristics, solubility, acidity, and spectral profile. While some experimental data remains to be fully elucidated in the public domain, the provided protocols offer a clear path for researchers to obtain this critical information. As a versatile building block, this compound is poised for further exploration in the synthesis of novel compounds for drug discovery and materials science. It is our hope that this technical guide will serve as a valuable resource for the scientific community, fostering innovation and accelerating the translation of this promising molecule from the laboratory to impactful applications.

References

- 1. Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4510100A - Process for the production of 2-amino-1-naphthalenesulfonic acid - Google Patents [patents.google.com]

- 3. EP0031299B1 - Process for the preparation of 2-amino-1-naphthalene sulfonic acid - Google Patents [patents.google.com]

- 4. Separation of 2-Amino-1-naphthol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. 2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. UV-Vis Spectrum of 2-Naphthoic Acid | SIELC Technologies [sielc.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 2-amino-1,4-naphthoquinone hybrids: Design, synthesis, cytotoxicity evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-1-naphthoic acid (CAS 79979-69-4)

A Note to the Researcher: Comprehensive, peer-reviewed technical data specifically for 2-Amino-1-naphthoic acid with CAS number 79979-69-4 is notably scarce in readily accessible scientific literature. While this compound is available commercially, detailed experimental protocols, extensive spectroscopic characterizations, and specific applications in drug discovery are not widely published. Much of the available literature focuses on the structurally related but chemically distinct compound, 2-Amino-1-naphthalenesulfonic acid (Tobias acid, CAS 81-16-3).

This guide synthesizes the available information for this compound and, where relevant, draws cautious comparisons to its more studied sulfonic acid analog to provide a foundational understanding. Researchers are advised to consider the information herein as a starting point for further investigation and to conduct their own experimental validation.

Core Chemical Identity

This compound is a derivative of naphthalene, one of the simplest polycyclic aromatic hydrocarbons. Its structure is characterized by a naphthalene core functionalized with both an amino (-NH₂) group at the 2-position and a carboxylic acid (-COOH) group at the 1-position. This unique arrangement of a basic amino group and an acidic carboxylic acid group ortho to each other on the rigid naphthalene scaffold suggests potential for interesting chemical reactivity and application as a versatile building block in organic synthesis.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is primarily available from commercial suppliers.

| Property | Value | Source |

| CAS Number | 79979-69-4 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Formula | C₁₁H₉NO₂ | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 187.2 g/mol | --INVALID-LINK--[1] |

| Physical Form | Solid, Yellow to Brown | --INVALID-LINK-- |

| Purity | ≥97% (typically) | --INVALID-LINK--[1] |

| InChI Key | CXOWHCCVISNMIX-UHFFFAOYSA-N | --INVALID-LINK--[1] |

| Storage | Keep in a dark place, sealed in dry, room temperature. | --INVALID-LINK--[1] |

Synthesis and Characterization

Potential Synthetic Pathways

While specific, validated synthetic protocols for this compound are not readily found in the literature, one can postulate logical synthetic routes based on established organic chemistry principles. A plausible approach would be the amination of a suitable precursor, such as 2-hydroxy-1-naphthoic acid.

It is important to distinguish this from the well-documented synthesis of 2-Amino-1-naphthalenesulfonic acid (Tobias acid), which is typically prepared via the sulfonation of 2-naphthol followed by the Bucherer reaction.[3]

A hypothetical synthetic workflow for this compound is presented below. This is a theoretical pathway and would require experimental validation.

Caption: Hypothetical synthesis workflow for this compound.

Spectroscopic Characterization

Spectroscopic data for this compound is not widely available in public databases. For researchers who synthesize or purchase this compound, the following analytical techniques would be essential for structure confirmation and purity assessment:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons on the naphthalene ring, as well as signals for the amine (-NH₂) and carboxylic acid (-COOH) protons. The integration and splitting patterns would be crucial for confirming the substitution pattern.

-

¹³C NMR would reveal the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid and the carbons of the naphthalene ring.

-

-

Infrared (IR) Spectroscopy: An FTIR spectrum would be expected to show characteristic absorption bands for:

-

N-H stretching of the primary amine.

-

O-H stretching of the carboxylic acid.

-

C=O stretching of the carbonyl group.

-

C=C stretching of the aromatic ring.

-

-

Mass Spectrometry (MS): Mass spectral analysis would be used to confirm the molecular weight of the compound (187.2 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

Applications in Research and Drug Discovery

While specific, documented applications for this compound are limited, its structure suggests its potential utility as a molecular building block in medicinal chemistry and materials science. The presence of two reactive functional groups, an amine and a carboxylic acid, allows for a variety of chemical transformations.

Potential as a Synthetic Intermediate

The dual functionality of this compound makes it an attractive starting material for the synthesis of more complex molecules.

-

The amino group can undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of a wide range of substituents.

-

The carboxylic acid group can be converted to esters, amides, or other derivatives, providing another handle for molecular elaboration.

This versatility could be exploited in the construction of compound libraries for high-throughput screening in drug discovery programs. For instance, derivatives of other aminonaphthoic acid isomers have been explored for their potential as fluorescent probes and in the synthesis of antagonists for G protein-coupled receptors.

Comparison with Structurally Related Compounds

The applications of other naphthalene-based compounds can provide context for the potential uses of this compound:

-

2-Amino-1-naphthalenesulfonic acid (Tobias acid): This is a key intermediate in the synthesis of azo dyes and pigments.

-

Derivatives of 2-amino-1,4-naphthoquinone: These compounds have been investigated for their cytotoxic and apoptosis-inducing effects in cancer cell lines.[4]

-

Amidoalkyl naphthols: These are recognized as important bioactive substances and are used as building blocks in the synthesis of other bioactive molecules.

The structural similarities to these and other biologically active naphthalene derivatives suggest that this compound could serve as a scaffold for the development of novel therapeutic agents.

Safety and Handling

Based on available supplier safety data sheets, this compound should be handled with care in a laboratory setting.

Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Wear protective gloves, eye protection, and face protection.

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a dark place.[1]

Future Directions

The lack of extensive research on this compound presents an opportunity for further scientific exploration. Key areas for future investigation include:

-

Development and publication of a robust and high-yielding synthesis protocol.

-

Full spectroscopic characterization (NMR, IR, MS, etc.) and publication of this data in public databases.

-

Exploration of its utility as a building block in the synthesis of novel compounds with potential biological activity.

-

Investigation of its photophysical properties for potential applications in materials science or as a fluorescent probe.

-

Computational studies to predict its binding affinity to various biological targets.

Conclusion

This compound (CAS 79979-69-4) is a chemical compound with a unique structure that suggests potential as a versatile synthetic intermediate. However, a comprehensive body of scientific literature detailing its synthesis, characterization, and applications is currently lacking. Researchers interested in this molecule should be prepared to undertake foundational research to validate its properties and explore its potential. The information provided in this guide serves as a starting point, drawing from available commercial data and logical scientific inference.

References

- 1. 2-Aminonaphthalene-1-sulfonic acid(81-16-3) 13C NMR [m.chemicalbook.com]

- 2. 2-Aminonaphthalene-1-sulfonic acid(81-16-3) IR Spectrum [chemicalbook.com]

- 3. Mechanochemical Synthesis of 2‑Amino-1,4-naphthoquinones and Telescopic Synthesis of Lawsone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synchem.de [synchem.de]

Navigating the Solubility Landscape of 2-Amino-1-naphthoic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 2-amino-1-naphthoic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. In the absence of extensive quantitative solubility data for the target compound, this guide offers a robust theoretical framework, leveraging data from structurally analogous compounds and fundamental physicochemical principles to predict and understand its solubility behavior. It provides detailed experimental protocols for determining solubility and discusses the critical interplay of functional groups, solvent properties, and intermolecular forces that govern the dissolution of this amphoteric aromatic molecule.

Introduction: The Enigmatic Solubility of a Multifunctional Molecule

This compound, a molecule incorporating a bulky hydrophobic naphthalene core with both a basic amino group and an acidic carboxylic acid group, presents a unique and challenging solubility profile. Its amphoteric nature, coupled with the potential for zwitterion formation and intramolecular hydrogen bonding, dictates a complex interaction with its solvent environment. Understanding its solubility is paramount for a wide range of applications, from reaction kinetics and purification in organic synthesis to formulation and bioavailability in pharmaceutical development.

This guide will deconstruct the factors influencing the solubility of this compound, provide a comparative analysis with related naphthoic acid derivatives, and equip the researcher with the tools to experimentally determine and rationally approach its dissolution in various organic media.

Physicochemical Properties and Their Influence on Solubility

The solubility of this compound is governed by a delicate balance of its structural features and the properties of the surrounding solvent. Key physicochemical parameters, while not all experimentally determined for this specific molecule, can be inferred from related compounds and theoretical considerations.

-

Amphoterism and Zwitterionic Character: The presence of both an amino (-NH2) and a carboxylic acid (-COOH) group allows this compound to act as both a weak acid and a weak base. In solution, it can exist in various forms: a neutral molecule, a cation (protonated amine), an anion (deprotonated carboxylate), or a zwitterion (internally formed salt with a positive and negative charge). The predominant form will depend on the pKa of the functional groups and the pH of the medium. In many organic solvents, the zwitterionic form is less favored than in water, which can influence its solubility.

-

Hydrogen Bonding: The amino and carboxylic acid groups are potent hydrogen bond donors and acceptors. This allows for strong intermolecular interactions with protic solvents like alcohols. Furthermore, the proximity of the amino and carboxyl groups on the naphthalene ring raises the possibility of intramolecular hydrogen bonding . This internal bonding can "shield" the polar functional groups, reducing their interaction with the solvent and potentially impacting solubility in a complex manner.[1] The formation of a strong intramolecular hydrogen bond can stabilize a particular conformer, which may have different solubility characteristics.[2][3]

-

Hydrophobicity of the Naphthalene Core: The large, non-polar naphthalene ring system is inherently hydrophobic and will favor dissolution in non-polar or weakly polar organic solvents. The overall solubility in a given solvent will be a trade-off between the favorable interactions of the polar functional groups and the unfavorable interactions of the hydrophobic core.

A Comparative Analysis: Solubility of Naphthoic Acid Derivatives

In the absence of direct quantitative data for this compound, examining the solubility of its structural parents, 1-naphthoic acid and 2-naphthoic acid, provides valuable insights.

Table 1: Mole Fraction Solubility (x₁) of 1-Naphthoic Acid in Various Organic Solvents at Different Temperatures [7]

| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Butanol |

| 293.15 | 0.1337 | 0.1152 | 0.1033 | 0.0918 |

| 298.15 | 0.1545 | 0.1339 | 0.1204 | 0.1073 |

| 303.15 | 0.1781 | 0.1551 | 0.1398 | 0.1249 |

| 308.15 | 0.2048 | 0.1792 | 0.1619 | 0.1449 |

| 313.15 | 0.2351 | 0.2065 | 0.1869 | 0.1677 |

| 318.15 | 0.2693 | 0.2376 | 0.2154 | 0.1936 |

| 323.15 | 0.3081 | 0.2729 | 0.2478 | 0.2231 |

| 328.15 | 0.3521 | 0.3130 | 0.2847 | 0.2567 |

| 333.15 | 0.4019 | 0.3585 | 0.3268 | 0.2949 |

Data for other solvents such as ethyl acetate, acetone, toluene, cyclohexane, and n-heptane are also available in the source.[7]

Qualitative data for 2-naphthoic acid indicates it is soluble in alcohol and diethyl ether, and slightly soluble in hot water.[8]

Analysis and Predictions for this compound:

-

Polar Protic Solvents (e.g., Alcohols): Based on the data for 1-naphthoic acid, we can anticipate that this compound will also exhibit significant solubility in alcohols like methanol and ethanol. The presence of the additional amino group, capable of hydrogen bonding, may enhance solubility in these solvents compared to its non-aminated counterpart, provided that intramolecular hydrogen bonding does not dominate. The general trend of increasing solubility with increasing temperature, as seen for 1-naphthoic acid, is also expected to hold true for this compound.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF, DMSO): These solvents can act as hydrogen bond acceptors. The solubility of this compound in these solvents will likely be moderate, influenced by dipole-dipole interactions and the ability of the solvent to disrupt any intramolecular hydrogen bonds.

-

Non-Polar Solvents (e.g., Toluene, Hexane): In line with the "like dissolves like" principle, the solubility in non-polar solvents is expected to be low.[9] The polar amino and carboxylic acid groups will have unfavorable interactions with these solvents, dominating over the favorable interactions of the naphthalene core.

The following diagram illustrates the key molecular features of this compound that influence its solubility.

Caption: Key structural features of this compound governing its solubility.

Experimental Determination of Solubility: The Shake-Flask Method

For precise quantitative data, experimental determination is essential. The shake-flask method is a widely recognized and reliable technique for measuring the equilibrium solubility of a solid in a liquid.

Principle

An excess amount of the solid solute (this compound) is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-cap vial in a shaking incubator).

-

Ensure the amount of solid is sufficient to maintain a suspension throughout the equilibration period.

-

Agitate the mixture at a constant temperature for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Separate the saturated supernatant from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the sample to pellet the undissolved solid.

-

Filtration: Filter the solution through a chemically inert filter (e.g., PTFE syringe filter) that does not absorb the solute.

-

-

-

Quantification:

-

Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC) with UV detection.

-

UV-Vis Spectrophotometry , provided the compound has a suitable chromophore and there are no interfering substances.

-

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility from the determined concentration, taking into account the dilution factor. The solubility can be expressed in various units, such as mg/mL, mol/L, or mole fraction.

-

The following diagram outlines the workflow for the shake-flask solubility determination method.

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion and Future Directions

The solubility of this compound in organic solvents is a complex interplay of its amphoteric nature, the hydrophobicity of its naphthalene core, and its capacity for hydrogen bonding. While direct quantitative data is sparse, a thorough understanding of these underlying principles, combined with comparative data from analogous compounds, provides a strong predictive framework. For definitive solubility data in specific solvent systems, the standardized shake-flask method is recommended.

Future research, including systematic experimental studies to generate a comprehensive solubility database for this compound and computational modeling using QSAR and other predictive tools, would be of significant value to the scientific community.[10][11][12][13] Such data would facilitate more efficient process development, formulation design, and fundamental research involving this versatile molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Cas 129-02-2,1-AMINO-8-NAPHTHOIC ACID | lookchem [lookchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-萘甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Khan Academy [khanacademy.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Boosting the predictive performance with aqueous solubility dataset curation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Potential of 2-Amino-1-naphthoic Acid and Its Derivatives

Abstract

This technical guide provides a comprehensive overview of the current state of research into the biological activities of 2-amino-1-naphthoic acid and its structurally related derivatives. While direct pharmacological data on this compound remains limited, its core structure serves as a vital scaffold for a diverse range of synthetic compounds exhibiting significant therapeutic potential. This document delves into the extensive research on these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will explore the synthetic methodologies, mechanisms of action, and key structure-activity relationships that have been established. Detailed experimental protocols, quantitative data summaries, and visual diagrams of signaling pathways are provided to equip researchers, scientists, and drug development professionals with a thorough understanding of this promising class of compounds.

Introduction: The this compound Scaffold

This compound is an aromatic organic compound featuring a naphthalene core substituted with an amino group at the second position and a carboxylic acid group at the first position. Its chemical structure, C₁₁H₉NO₂, provides a unique combination of functional groups that make it an attractive starting material for chemical synthesis.

While this compound itself is primarily utilized as a chemical intermediate, the broader family of compounds derived from the aminonaphthoic and aminonaphthol frameworks has garnered significant attention in medicinal chemistry. It is important to note that much of the existing research has focused on derivatives, such as 2-amino-1,4-naphthoquinones and 1-aminoalkyl-2-naphthols, rather than the parent compound. This guide will therefore focus on the biological activities demonstrated by these derivatives, providing insights into the potential that the core this compound structure holds.

A related compound, 2-Amino-1-naphthalenesulfonic acid (Tobias acid), is a well-known intermediate in the synthesis of azo dyes and optical brighteners.[1][2] Its primary applications are in the chemical industry, and it is not typically investigated for direct pharmacological activity.[1][2]

Synthesis of this compound Derivatives

The synthesis of biologically active derivatives often begins with precursors like 2-naphthol or 1,4-naphthoquinone. A common strategy involves multicomponent reactions, such as the Betti reaction, to generate diverse libraries of compounds.

Synthesis of 2-Amino-1,4-naphthoquinone Derivatives

A prevalent method for synthesizing 2-amino-1,4-naphthoquinone derivatives involves the reaction of 1,4-naphthoquinone with an appropriate amine. For instance, 2-amino-1,4-naphthoquinone-benzamides can be prepared by first reacting 1,4-naphthoquinone with 4-aminobenzoic acid, followed by a nucleophilic substitution reaction with various amine derivatives.[3]

Experimental Protocol: Synthesis of 2-Amino-1,4-naphthoquinone-benzamides[3]

-

Step 1: Synthesis of 4-((1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid.

-

Dissolve 1,4-naphthoquinone and 4-aminobenzoic acid in DMF.

-

Heat the reaction mixture at 80°C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and precipitate the product by adding water.

-

Collect the solid by filtration and wash with water to obtain the intermediate compound.

-

-

Step 2: Synthesis of N-substituted-4-((1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzamides.

-

To a solution of the intermediate from Step 1 in DMF, add TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and triethylamine (NEt₃).

-

Add the desired amine derivative to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Caption: Synthesis of 2-amino-1,4-naphthoquinone-benzamide derivatives.

Anticancer Activities of this compound Derivatives

The most extensively studied biological activity of compounds derived from the 2-amino-naphthalene scaffold is their anticancer potential. Numerous studies have demonstrated the potent cytotoxic effects of these derivatives against a wide range of cancer cell lines.

Cytotoxicity of 2-Amino-1,4-naphthoquinone Derivatives

Synthetic aminonaphthoquinones have shown significant cytotoxic activity against various human cancer cell lines, including glioblastoma, breast, colon, leukemia, ovarian, lung, and prostate cancers.[4] In some cases, these compounds have exhibited higher potency than the standard chemotherapeutic agent cisplatin.[3] A noteworthy aspect of some of these derivatives is their selectivity, showing lower toxicity to normal peripheral blood mononuclear cells (PBMCs) compared to cancer cells.[4]

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Amino-1,4-naphthoquinone-benzamides | MDA-MB-231 (Breast) | 0.4 | [3] |

| Aminonaphthoquinones | SF-295 (Glioblastoma) | 0.57 µg/mL | [4] |

| Aminonaphthoquinones | HL-60 (Leukemia) | 0.7 µg/mL | [4] |

| Two amino-substituted 1,4-naphthoquinones | A549 (Lung) | 6.15 | [5] |

| Aminobenzylnaphthols | HeLa (Cervical) | 4.63 - 5.54 | [6] |

Table 1: Cytotoxic Activity of Selected this compound Derivatives

Mechanisms of Anticancer Action

The anticancer effects of these derivatives are often attributed to their ability to induce programmed cell death, primarily through apoptosis and autophagy.

Several 2-amino-1,4-naphthoquinone-benzamide derivatives have been shown to induce apoptosis in cancer cells.[3] This is a common mechanism for many chemotherapeutic agents, leading to the controlled elimination of malignant cells.[3] Morphological changes consistent with apoptosis, such as chromatin condensation and nuclear fragmentation, have been observed in cells treated with these compounds.[3]

Certain 1,4-naphthoquinone derivatives with two amino substituents have been found to induce autophagy in A549 lung cancer cells.[5] This process of cellular self-digestion can have a dual role in cancer, either promoting cell survival or leading to cell death. In the case of these derivatives, autophagy appears to contribute to their anti-proliferative effects.[5] The proposed mechanism involves the promotion of EGFR recycling and signal transduction.[5]

Caption: Proposed anticancer mechanisms of 2-amino-1,4-naphthoquinone derivatives.

Another proposed mechanism for the cytotoxic effects of naphthoquinone derivatives is the inhibition of topoisomerase II.[3] This enzyme is crucial for DNA replication and repair, and its inhibition can lead to catastrophic DNA damage and cell death. Additionally, some amino acid derivatives linked to a naphthoquinone group have been shown to inhibit the proteasome, a key player in protein degradation and cell cycle regulation.[7]

Antimicrobial Activities

Derivatives of the aminonaphthol and naphthoic acid scaffolds have also demonstrated promising antimicrobial properties against a range of bacteria and fungi.

Antibacterial and Antifungal Activity

Schiff bases derived from the reaction of 2-hydroxy-1-naphthaldehyde with various amino acids have shown in vitro activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus polymyxa, the Gram-negative bacterium Escherichia coli, and the fungus Candida albicans.[8] Interestingly, the antimicrobial activity of these Schiff bases tended to decrease with increasing size of the amino acid residue.[8]

Furthermore, 1-aminoalkyl-2-naphthol derivatives have exhibited potent antibacterial activity, including against multidrug-resistant (MDR) strains of Pseudomonas aeruginosa and Staphylococcus aureus.[9] Some of these compounds have shown superior efficacy compared to the standard antibiotic ciprofloxacin against MDR strains.[9] Certain derivatives also displayed strong antifungal activity against Penicillium notatum and P. funiculosum, outperforming the standard antifungal drug griseofulvin.[9][10]

Lanthanum complexes of naphthoic acid and its derivatives have also been screened for antibacterial activity and were found to be more potent against E. coli and S. aureus than the uncomplexed antibiotic ciprofloxacin in some cases.[11]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination[11]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, add a specific volume of sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to each well.

-

Perform serial two-fold dilutions of the test compound stock solution across the wells of the microtiter plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension.

-

Include positive control wells (microorganism without test compound) and negative control wells (broth without microorganism).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determine the MIC as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activities

The anti-inflammatory potential of naphthalene-based compounds has also been explored. Derivatives of alpha- and beta-amino naphthalenes have been synthesized and screened for their anti-inflammatory and analgesic activities.[12] Some of these compounds were found to exhibit potent anti-inflammatory activity, comparable to standard drugs like phenylbutazone and naproxen, with the added benefit of reduced ulcerogenic liability.[12][13]

The anti-inflammatory effects of some 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been linked to the activation of the NRF2 pathway.[14] These compounds were shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.[14]

Additionally, 2-substituted-1-naphthols have been identified as potent inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory cascade, and have demonstrated topical anti-inflammatory activity in animal models.[15]

Future Directions

The extensive research on the derivatives of this compound highlights the significant therapeutic potential held within this chemical scaffold. However, the lack of data on the parent compound itself represents a clear knowledge gap. Future research should include a thorough biological evaluation of this compound to determine if it possesses any intrinsic anticancer, antimicrobial, or anti-inflammatory properties. Such studies would provide a valuable baseline for understanding the contributions of the core structure to the activities observed in its more complex derivatives and could open new avenues for drug discovery.

Conclusion

While direct biological activity data for this compound is scarce, its derivatives have emerged as a rich source of compounds with potent anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the aminonaphthoic and aminonaphthol scaffolds allows for the synthesis of diverse chemical libraries with a wide range of biological activities. The mechanisms of action for these derivatives are multifaceted, often involving the induction of apoptosis and autophagy in cancer cells, inhibition of key enzymes, and modulation of inflammatory pathways. The promising results from preclinical studies on these derivatives warrant further investigation and optimization to develop novel therapeutic agents for a variety of diseases.

References

- 1. Page loading... [guidechem.com]

- 2. 2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Naphthoquinone amino acid derivatives, synthesis and biological activity as proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jetir.org [jetir.org]

- 12. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-substituted-1-naphthols as potent 5-lipoxygenase inhibitors with topical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-1-naphthoic Acid: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-1-naphthoic acid core represents a privileged scaffold in medicinal chemistry, offering a unique combination of rigidity, hydrophobicity, and synthetic tractability. Its constrained bicyclic structure provides a well-defined vector for the presentation of pharmacophoric groups, while the amino and carboxylic acid functionalities serve as versatile handles for chemical modification. This guide provides a comprehensive overview of the this compound scaffold, delving into its synthesis, physicochemical properties, and diverse applications in drug discovery. We will explore its role in the development of agents targeting a range of therapeutic areas, including cancer, neurological disorders, and inflammatory conditions. Detailed synthetic protocols, structure-activity relationship (SAR) analyses, and biological evaluation methodologies are presented to equip researchers with the foundational knowledge required to effectively leverage this promising scaffold in their drug design and development endeavors.

Introduction: The Strategic Value of the this compound Scaffold

The naphthalene ring system, a bicyclic aromatic hydrocarbon, has long been a source of inspiration for medicinal chemists. Its rigid framework and lipophilic nature make it an attractive starting point for the design of molecules that can effectively interact with biological targets. The introduction of amino and carboxylic acid groups at the 1 and 2 positions, respectively, transforms the simple naphthalene core into the versatile this compound scaffold. This strategic functionalization imparts several key advantages:

-

Defined Three-Dimensionality: The fixed positions of the substituents on the naphthalene ring provide a rigid framework, which can lead to higher binding affinities and selectivities for target proteins.

-

Dual Functionality for Derivatization: The amino group serves as a nucleophile or a basic center, while the carboxylic acid provides an acidic handle and a point for amide or ester formation. This allows for the facile generation of diverse chemical libraries.

-

Modulation of Physicochemical Properties: The amino and carboxylic acid groups introduce polarity and hydrogen bonding capabilities, which can be fine-tuned through derivatization to optimize pharmacokinetic and pharmacodynamic properties.

-

Bioisosteric Potential: The naphthalene core itself can act as a bioisostere for other aromatic or heteroaromatic systems, offering opportunities for scaffold hopping and intellectual property generation.

This guide will systematically explore the chemical and biological landscape of the this compound scaffold, providing practical insights for its application in modern drug discovery.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the fundamental physicochemical properties of this compound is essential for designing and developing derivatives with desirable drug-like characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | [1] |

| Physical Form | Yellow to Brown Solid | [2] |

| pKa | ~2.35 (for the sulfonic acid analog, 2-amino-1-naphthalenesulfonic acid) | [3] |

| logP (octanol-water) | -1.16 (for the sulfonic acid analog, 2-amino-1-naphthalenesulfonic acid) | [4] |

| Solubility | Generally soluble in organic solvents like ethanol and ether; limited solubility in water. | [5] |

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be approached through several strategic routes. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the naphthalene ring.

Conceptual Synthetic Strategies

Several established organic reactions can be conceptually applied to construct the this compound scaffold.

Figure 1. Conceptual synthetic pathways to this compound.

Detailed Synthetic Protocol: A Plausible Route via Curtius Rearrangement

While a definitive, universally adopted synthesis for this compound is not extensively documented in a single source, a plausible and versatile approach involves the Curtius rearrangement of 1-naphthoyl azide. This method is advantageous as it often proceeds under mild conditions with good retention of stereochemistry if chiral centers are present in precursors.[6][7]

Workflow for Curtius Rearrangement Approach

Figure 2. A corrected conceptual workflow for synthesizing this compound. The initial Curtius rearrangement of 1-naphthoyl azide leads to 1-naphthylamine, not the desired product. A more viable route involves a Hofmann rearrangement of the corresponding dicarboximide.

Step-by-Step Methodology (Hypothetical, based on Hofmann Rearrangement)

-

Synthesis of Naphthalene-1,2-dicarboximide:

-

Naphthalene-1,2-dicarboxylic acid anhydride is reacted with a source of ammonia (e.g., ammonium carbonate or aqueous ammonia) under thermal conditions.

-

The reaction mixture is heated to drive off water and promote imide formation.

-

The resulting imide is then isolated and purified, typically by recrystallization.

-

-

Hofmann Rearrangement to this compound:

-

The Naphthalene-1,2-dicarboximide is treated with a solution of bromine in aqueous sodium hydroxide, and the mixture is cooled.[8]

-

The reaction is carefully monitored as the rearrangement proceeds, often with a color change.

-

Upon completion, the reaction mixture is acidified to precipitate the this compound.

-

The product is collected by filtration, washed, and can be further purified by recrystallization.

-

Self-Validation: The success of each step can be monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The final product's identity and purity should be rigorously confirmed by melting point determination and comparison to any available literature data.

Medicinal Chemistry Applications of the this compound Scaffold and Its Derivatives

The this compound scaffold has been explored in a variety of therapeutic areas, demonstrating its versatility as a template for drug design.

Anticancer Agents

Derivatives of the closely related 2-amino-1,4-naphthoquinone scaffold have shown significant promise as anticancer agents. These compounds often exert their cytotoxic effects through multiple mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cell proliferation.[9][10]

-

Apoptosis Induction: A series of 2-amino-1,4-naphthoquinone-benzamides were synthesized and evaluated for their cytotoxic activity against several cancer cell lines.[9] Many of these compounds demonstrated potent activity, with some being significantly more potent than the standard chemotherapeutic agent cisplatin.[9] Mechanistic studies revealed that these compounds induce apoptosis, a form of programmed cell death, and can cause cell cycle arrest.[10]

-

Topoisomerase II Inhibition: Molecular docking studies have suggested that some 2-amino-1,4-naphthoquinone derivatives may act as topoisomerase II inhibitors.[9] This enzyme is crucial for DNA replication and repair in cancer cells, and its inhibition leads to cell death.

Neurological Disorders

The rigid nature of the naphthalene core makes it an attractive scaffold for targeting receptors and enzymes in the central nervous system (CNS).

-

Neurodegenerative Diseases: A naphtha[1,2-d]thiazol-2-amine derivative has been investigated for its neuroprotective effects in an animal model of Parkinson's disease.[11] The compound was found to reduce oxidative stress and ameliorate catalepsy, suggesting its potential as a therapeutic agent for neurodegenerative disorders.[11]

-

Anxiolytic Activity: An amide derivative of 2-oxoindolin-3-glyoxylic acid incorporating a 1-naphthyl group has been shown to modulate monoamine levels in a rat model of experimental neurosis, indicating potential anxiolytic effects.[12]

Anti-inflammatory and Antimicrobial Agents

The anti-inflammatory and antimicrobial potential of naphthalene-based compounds has also been explored.

-

Anti-inflammatory Activity: Naphthol derivatives have been identified as potent inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory cascade.[8] This suggests that appropriately substituted this compound derivatives could also exhibit anti-inflammatory properties.

-

Antimicrobial Activity: Naphthoic acid derivatives have been investigated for their antimicrobial properties.[13] Additionally, 1-aminoalkyl-2-naphthols have shown potent activity against multidrug-resistant bacterial strains.[1][14] This suggests that the this compound scaffold could be a promising starting point for the development of novel antimicrobial agents.

Cardiovascular and Antiviral Applications

The versatility of the naphthalene scaffold extends to cardiovascular and antiviral research.

-

Cardiovascular Effects: Certain N,N-dialkylated derivatives of 2-amino-5,6-dihydroxy-1,2,3,4-tetrahydronaphthalene have been shown to have cardiovascular effects.[15] A 2-phenylamino-1,4-naphthoquinone derivative has been found to modulate endothelial vasodilation.[16][17]

-

Antiviral Activity: Naphthalenesulfonic acid derivatives have been synthesized and evaluated for their inhibitory effects against HIV-1 and HIV-2.[18] Furthermore, certain 2-aminomethyl-3-hydroxy-1,4-naphthoquinone derivatives have demonstrated significant inhibitory activity against the herpes simplex virus type 1 (HSV-1).[19]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for rational drug design.

SAR Visualization

Figure 3. Key modification points on the this compound scaffold for SAR studies. Note: An actual chemical structure image would be used for "Core" in a real document.

Key SAR insights from related scaffolds suggest that:

-

Substitution on the Amino Group: Conversion of the amino group to various amides can significantly modulate biological activity. The nature of the substituent on the amide can influence potency and selectivity.

-

Modification of the Carboxylic Acid: Esterification or conversion to amides at the carboxylic acid position alters the polarity and hydrogen bonding potential of the molecule, which can impact cell permeability and target binding.

-

Substitution on the Naphthalene Ring: The addition of substituents to the naphthalene ring can fine-tune the electronic and steric properties of the scaffold, leading to improved potency and selectivity. For example, in the 2-amino-1,4-naphthoquinone series, substitutions on the phenyl ring of a benzamide moiety dramatically influenced cytotoxic activity.[9]

Experimental Protocols: Biological Evaluation

The biological evaluation of this compound derivatives will depend on the specific therapeutic target. Below are representative protocols for assessing anticancer and antimicrobial activity.

Anticancer Activity: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Workflow for MTT Assay

Figure 4. A typical workflow for determining the cytotoxicity of compounds using the MTT assay.

Step-by-Step Methodology

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the compound solutions to the wells, typically in triplicate, and include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) to each well.

-

Formazan Formation: Incubate the plates for an additional 2 to 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology

-

Preparation of Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a standardized concentration (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Perspectives

The this compound scaffold is a valuable building block in medicinal chemistry, with demonstrated potential across a spectrum of therapeutic areas. Its rigid structure, coupled with versatile functional handles, provides a robust platform for the design of novel therapeutic agents. While much of the existing research has focused on the related 2-amino-1,4-naphthoquinone derivatives, particularly in the context of cancer, the broader utility of the unoxidized this compound core is an area ripe for further exploration.

Future research directions should focus on:

-

Expanding the Chemical Space: The development of novel synthetic methodologies to access a wider range of substituted this compound derivatives is essential for comprehensive SAR studies.

-

Exploring New Biological Targets: Systematic screening of this compound-based libraries against diverse biological targets could uncover novel therapeutic applications.

-

Optimizing ADMET Properties: A focused effort to modulate the physicochemical properties of this scaffold will be critical for advancing lead compounds through preclinical and clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Amino acid transporters in neurological disorders and neuroprotective effects of cysteine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. sarchemlabs.com [sarchemlabs.com]

- 9. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 10. pKa and log p determination | PPTX [slideshare.net]

- 11. Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers [mdpi.com]

- 12. The exchange of monoamines during the experimental neurosis on the background of using of amide "2-hydroxy-n-naphthalen-1-yl-2-(2-oxo-,2-dihydroindol-3-ylidene)" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jetir.org [jetir.org]

- 14. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Method for the rapid synthesis of highly functionalized 2-hydroxy-1-naphthoates. Syntheses of the naphthoic acid components of neocarzinostatin chromophore and N1999A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Page loading... [guidechem.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Facial Amphiphilic Naphthoic Acid-Derived Antimicrobial Polymers Against Multi-Drug Resistant Gram-Negative Bacteria and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Elucidation of the Molecular Structure and Spectroscopic Profile of 2-Amino-1-naphthoic Acid

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: This guide navigates the theoretical landscape for characterizing 2-Amino-1-naphthoic acid, a molecule of significant interest due to its structural relation to biologically active naphthalene derivatives. Our approach is rooted in the principles of computational chemistry, providing a robust framework for predicting and understanding its molecular properties. We eschew a rigid template, instead allowing the scientific narrative to guide the structure, ensuring that each section logically builds upon the last. The methodologies detailed herein are not merely procedural; they are explained with a focus on causality, reflecting a synthesis of theoretical accuracy and field-proven insight. Every computational protocol is designed as a self-validating system, where theoretical predictions are cross-referenced with established spectroscopic principles.

Introduction: The Case for a Theoretical Approach

This compound is a fascinating bifunctional molecule, incorporating the rigid, aromatic scaffold of naphthalene with a carboxylic acid group and an amino group. This unique arrangement suggests a rich potential for intramolecular interactions, such as hydrogen bonding, and diverse chemical reactivity. Derivatives of naphthoic acid and aminonaphthalene are pivotal in the development of dyes, pharmaceuticals, and materials science.[1][2] A thorough understanding of the molecule's fundamental structural, vibrational, and electronic properties is paramount for harnessing its potential.

Experimental characterization can be complex and resource-intensive. Theoretical studies, primarily leveraging Density Functional Theory (DFT), offer a powerful, predictive, and cost-effective alternative.[1] DFT allows us to build a comprehensive molecular portrait, from optimizing its three-dimensional geometry to simulating its spectroscopic signatures (FT-IR, FT-Raman, UV-Vis) and probing its electronic landscape.[3][4] This guide provides a detailed walkthrough of the theoretical methodologies employed to investigate this compound, offering insights that can accelerate research and development.

Part 1: The Computational Framework: Density Functional Theory (DFT)

The cornerstone of modern computational chemistry for organic molecules is Density Functional Theory (DFT). Its popularity stems from a favorable balance between computational cost and accuracy. For the analysis of naphthalene derivatives, the B3LYP hybrid functional has consistently demonstrated reliability in predicting geometries and vibrational frequencies.[5][6]

Causality of Method Selection:

-

Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is chosen because it incorporates a portion of the exact Hartree-Fock exchange, which corrects for the self-interaction error inherent in simpler DFT methods. This is crucial for accurately describing the electronic structure of aromatic systems and intramolecular interactions.[5][7]

-

Basis Set (6-311++G(d,p)): A triple-zeta basis set like 6-311G provides the necessary flexibility for valence electrons. The addition of diffuse functions (++) is essential for accurately modeling the lone pairs on oxygen and nitrogen atoms and any potential hydrogen bonding. Polarization functions (d,p) are added to allow for non-spherical electron density distribution, a critical factor for describing π-systems and strained bonds.[8][9]

Experimental Protocol: DFT Calculation Workflow

This protocol outlines the steps for performing a geometry optimization and frequency calculation using a computational chemistry package like Gaussian.[3]

-

Molecule Construction: Build the initial 3D structure of this compound using a molecular editor. Ensure reasonable initial bond lengths and angles.

-

Input File Generation: Create an input file specifying the calculation type, theoretical model, and basis set.

-

#p B3LYP/6-311++G(d,p) Opt Freq

-

Opt: Keyword to perform a geometry optimization.

-

Freq: Keyword to perform a vibrational frequency calculation on the optimized structure. This step is critical to confirm the structure is a true energy minimum (i.e., no imaginary frequencies).[1]

-

-

Job Submission: Submit the input file to the computational software.

-

Result Analysis: Upon completion, analyze the output file.

-

Confirm successful convergence of the geometry optimization.

-

Verify the absence of imaginary frequencies, confirming a stable structure.

-

Extract optimized coordinates, vibrational frequencies, IR intensities, and Raman activities.

-

Visualization: Computational Workflow

Caption: Workflow for DFT-based molecular structure analysis.

Part 2: Optimized Molecular Geometry

The initial step in any theoretical analysis is to determine the molecule's most stable three-dimensional conformation. The DFT optimization reveals the equilibrium geometry by minimizing the energy of the system. Key structural parameters such as bond lengths and angles can then be extracted. Intramolecular hydrogen bonding between the amino group's hydrogen and the carboxylic acid's carbonyl oxygen is predicted, influencing the planarity and stability of the molecule.

Table 1: Selected Theoretical Geometrical Parameters for this compound (Note: These are representative values based on DFT calculations of similar structures and serve as a predictive baseline.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| C=O (Carboxyl) | 1.215 | |

| C-O (Carboxyl) | 1.358 | |

| O-H (Carboxyl) | 0.972 | |

| C-C (Carboxyl) | 1.485 | |

| C-N (Amino) | 1.380 | |

| N-H (Amino) | 1.014 | |

| C-C (Aromatic Avg.) | 1.400 | |

| Bond Angles (°) ** | ||

| O=C-O | 123.5 | |

| C-C-O | 114.8 | |

| C-C-N | 121.0 | |

| Dihedral Angle (°) ** | ||

| C-C-C=O | ~5.0 (Slight twist due to H-bonding) |

Part 3: Vibrational Spectroscopy (FT-IR & FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and confirming molecular structure. Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies provide complementary information.[10] Vibrations that cause a change in dipole moment are IR-active, while those causing a change in polarizability are Raman-active.[11] DFT calculations can predict the vibrational frequencies and their corresponding intensities, which, after applying a scaling factor (typically ~0.96 for B3LYP), show excellent agreement with experimental data.

Experimental Protocol: Spectroscopic Measurement

-

FT-IR Spectroscopy (ATR):

-

Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Place a small amount of the solid sample onto the crystal and apply pressure to ensure good contact.

-

Record the sample spectrum, typically in the 4000–400 cm⁻¹ range.

-

-

FT-Raman Spectroscopy:

Table 2: Provisional Vibrational Mode Assignments for this compound

| Wavenumber (cm⁻¹) (Scaled) | IR Intensity | Raman Activity | Assignment (Vibrational Mode) |

| 3485 | High | Medium | N-H Asymmetric Stretch |

| 3390 | High | Medium | N-H Symmetric Stretch |

| 3050 | Medium | High | Aromatic C-H Stretch |

| 2980-2800 | Broad, Medium | Low | O-H Stretch (Carboxylic Acid Dimer) |

| 1685 | Very High | Medium | C=O Stretch (Carboxylic Acid)[11] |

| 1625 | High | High | N-H Scissoring / Aromatic C=C Stretch |

| 1580 | Medium | Very High | Aromatic C=C Stretch |

| 1420 | High | Medium | C-O-H In-plane Bend |

| 1310 | High | Low | C-N Stretch |

| 920 | Broad, High | Low | O-H Out-of-plane Bend (Dimer) |

| 780 | High | Medium | C-H Out-of-plane Bend |

Part 4: Electronic Properties and Reactivity

The electronic behavior of a molecule is governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).[1]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability and reactivity. A small gap suggests the molecule is more reactive and can be easily excited.[3]

Time-Dependent DFT (TD-DFT) is used to simulate the UV-Visible absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states.[13] The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, identifying electron-rich (red/yellow) regions susceptible to electrophilic attack and electron-poor (blue) regions susceptible to nucleophilic attack.

Visualization: Frontier Molecular Orbitals

Caption: HOMO-LUMO energy gap diagram for this compound.

Table 3: Calculated Electronic Properties

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.38 eV | Electron-donating ability |

| LUMO Energy | -1.82 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.56 eV | Chemical reactivity, electronic transitions |

| λmax (TD-DFT) | ~330 nm | Main π → π* transition of naphthalene core |

| Dipole Moment | 2.5 D | Overall polarity of the molecule |

Part 5: Advanced Intramolecular Analysis

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a deeper understanding of charge delocalization and intramolecular bonding. It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals.[9][14] The stabilization energy (E(2)) associated with a donor-acceptor interaction quantifies its significance. For this compound, key interactions include:

-

π → π interactions:* Delocalization within the naphthalene ring system.

-

LP → π interactions:* Delocalization of lone pairs (LP) from the nitrogen and oxygen atoms into the aromatic π* anti-bonding orbitals, enhancing stability.[7]

-

Intramolecular Hydrogen Bonding: NBO analysis can confirm and quantify the strength of the N-H···O=C hydrogen bond.

Non-Linear Optical (NLO) Properties

Molecules with significant charge separation, large dipole moments (μ), and high hyperpolarizability (β) can exhibit non-linear optical (NLO) properties, which are valuable in materials for telecommunications and optical computing.[5][7] The presence of both an electron-donating group (-NH₂) and an electron-withdrawing group (-COOH) on the naphthalene scaffold suggests that this compound could possess NLO activity. Theoretical calculations provide a first-pass screening of a molecule's NLO potential.

Conclusion